molecular formula C15H16N2O5 B2995342 [2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1795030-85-1

[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate

Cat. No. B2995342
M. Wt: 304.302
InChI Key: PYQSMZYNJVQLRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. Oxazole rings are found in many biologically active compounds and are used as intermediates in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The compound likely has a planar structure due to the conjugation in the oxazole ring. The presence of the oxazole ring and the ester group would also result in polar characteristics, which could affect its solubility and reactivity .


Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. The exact reactions this compound can undergo would depend on the specific substituents and their positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the oxazole ring and the ester group could result in polar characteristics, affecting its solubility and reactivity .

Scientific Research Applications

Novel Preparation Methods

  • Research on the synthesis of oxazolo[4,5-c]pyridines and imidazo[4,5-c]pyridines provides insights into cyclizing o-disubstituted aminopyridines. This methodology could be relevant for the synthesis of complex molecules including oxazole derivatives, which are structurally related to the compound of interest (Katner & Brown, 1990).

Antimicrobial and Anticancer Applications

  • Synthesis and evaluation of new iminothiazolidin-4-one acetate derivatives as aldose reductase inhibitors indicate potential for the development of novel drugs for treating diabetic complications. This suggests that structurally related compounds could also be explored for therapeutic applications (Ali et al., 2012).
  • The preparation of a Z-isomer crucial for cephem antibiotics showcases a method that could be adapted for synthesizing and modifying compounds with potential antibiotic properties (Tatsuta et al., 1994).

Synthon for Synthesis of 2H-Pyran-2-ones

  • The use of 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone for generating 2H-pyran-2-ones indicates the utility of oxazolone derivatives as synthons in organic synthesis. This might extend to the compound for the synthesis of related structures (Kočevar et al., 1992).

Antimicrobial Activities

  • Synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial activities suggest a framework for developing compounds with potential applications in combating microbial infections. This could be relevant for exploring the antimicrobial properties of the specified compound (Bektaş et al., 2007).

Herbicidal Activities

  • The design and synthesis of triazolinone derivatives as Protox inhibitors, with some showing notable herbicidal activities, imply that related compounds could be investigated for agricultural applications. This opens the door for researching the herbicidal potential of the compound of interest (Luo et al., 2008).

Future Directions

Oxazoles are a topic of ongoing research due to their wide range of biological activities. Future research could involve synthesizing new oxazole derivatives and testing their biological activities .

properties

IUPAC Name

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-10-7-13(17-22-10)16-14(18)9-21-15(19)8-11-5-3-4-6-12(11)20-2/h3-7H,8-9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQSMZYNJVQLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate

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